molecular formula C12H9N3O2 B15317660 3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B15317660
M. Wt: 227.22 g/mol
InChI Key: OHXOCJDTANACLP-UHFFFAOYSA-N
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Description

3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with a cyanophenyl group and a carboxylic acid group

Properties

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

5-(4-cyanophenyl)-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H9N3O2/c1-15-11(12(16)17)6-10(14-15)9-4-2-8(7-13)3-5-9/h2-6H,1H3,(H,16,17)

InChI Key

OHXOCJDTANACLP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-cyanobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting intermediate is then subjected to acidic hydrolysis to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Amino derivatives.

    Substitution: Esters and amides of the carboxylic acid group.

Scientific Research Applications

3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological macromolecules, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-cyanophenyl)-1H-pyrazole-5-carboxylic acid: Lacks the methyl group, resulting in different chemical properties.

    1-methyl-3-(4-nitrophenyl)-1H-pyrazole-5-carboxylic acid: Contains a nitro group instead of a cyano group, leading to different reactivity and biological activity.

    3-(4-cyanophenyl)-1-methyl-1H-pyrazole-4-carboxylic acid: The carboxylic acid group is positioned differently, affecting its chemical behavior.

Uniqueness

3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a cyanophenyl group and a carboxylic acid group in the pyrazole ring makes it a versatile compound for various applications.

Biological Activity

Introduction

3-(4-cyanophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

  • Molecular Formula : C18H13N3O2
  • Molecular Weight : 335.38 g/mol
  • CAS Number : 151507-00-5
  • Structure : The compound features a pyrazole ring with a cyanophenyl group and a carboxylic acid group, which contribute to its unique chemical reactivity and biological activity .

Synthesis

The synthesis of this compound typically involves:

  • Formation of Pyrazole Ring : Reaction of 4-cyanobenzaldehyde with hydrazine hydrate to yield 4-cyanophenylhydrazine.
  • Cyclization : The hydrazine intermediate is then reacted with ethyl acetoacetate under acidic conditions to form the desired pyrazole derivative.
  • Optimization : Techniques such as microwave-assisted synthesis may be employed to enhance yield and purity.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For instance, it has been shown to induce apoptosis in various cancer cell lines, including:

Cell LineIC50 Value (µM)Mechanism of Action
MCF-70.65Induction of caspase activity
HeLa2.41Cell cycle arrest at G1 phase
CaCo-21.54Activation of apoptotic pathways

These findings suggest that the compound may act as a potent anticancer agent by modulating key apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial effects. Research indicates that it can inhibit various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

The biological activity of this compound is believed to be mediated through:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : It can bind to receptors that regulate apoptosis, thereby enhancing apoptotic signals in cancer cells .

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that treatment with the compound resulted in increased levels of p53 and caspase-3 cleavage in MCF-7 cells, confirming its role in promoting apoptosis through intrinsic pathways .
  • Cytotoxicity Assessment : In vitro assays revealed that the compound exhibits cytotoxic effects on various cancer cell lines, with IC50 values indicating its potency compared to standard chemotherapeutics like doxorubicin .

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